molecular formula C4H4BBrO2S B060323 3-Bromothiophene-2-boronic acid CAS No. 162607-26-3

3-Bromothiophene-2-boronic acid

Cat. No. B060323
M. Wt: 206.86 g/mol
InChI Key: QDTJETFCBPOSSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-bromothiophene derivatives, including 3-bromothiophene-2-boronic acid, often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. For instance, palladium(0) catalyzed synthesis provides a method to incorporate various functional groups into the 3-bromothiophene scaffold through cross-coupling reactions (Rizwan et al., 2021). Additionally, the synthesis from thiophene through bromination and subsequent reduction has been discussed, highlighting the influence of molar ratios and reaction times on yields (Guo Hai, 2008).

Molecular Structure Analysis

Density functional theory (DFT) investigations are utilized to understand the structural characteristics of 3-bromothiophene derivatives. These studies provide insights into the frontier molecular orbitals (FMOs) and molecular electrostatic potential (MESP), crucial for determining reactivity and interaction with other molecules (Rizwan et al., 2021).

Chemical Reactions and Properties

3-Bromothiophene-2-boronic acid participates in various chemical reactions, including Suzuki-Miyaura cross-coupling, which allows for the synthesis of complex organic molecules. Its reactivity is influenced by the presence of the boronic acid group, which can undergo reversible condensation reactions, forming bonds with different chemical entities and facilitating the construction of complex molecular architectures (Severin, 2009).

Scientific Research Applications

  • Electrochemical Synthesis and Applications :

    • Electrochemical polymerization of poly(3-bromothiophene) using boron trifluoride-diethyl ether as a supporting electrolyte produces films with a flexible, compact structure, and improved environmental stability (Zhou & Xue, 1997).
    • Electrochemical polymerization in boron trifluoride ethylether (BFEE) is used to prepare high-quality, electrochromic polythiophene and its derivatives, including poly(3-bromothiophene) (Alkan, Cutler, & Reynolds, 2003).
  • Suzuki Cross-Coupling Reactions :

    • A series of derivatives synthesized via Suzuki cross-coupling reactions show various electronic properties and are used in studying non-linear optical properties, reactivity, and structural features (Rizwan et al., 2021).
  • Pyridine-substituted Hydroxythiophenes :

    • Hydroxythiophenes, including those substituted with pyridine, have been prepared from 3-bromothiophene-2-boronic acid through various synthetic pathways, contributing to the field of organic synthesis (Gronowitz, Zhang, & Hörnfeldt, 1992).
  • Study of Copolymers :

    • Copolymers of 3-butylthiophene and 3-bromothiophene have been electrochemically deposited, with significant implications for controlling the composition of copolymers (Zhou, Li, & Xue, 1998).
  • Palladium-Catalyzed Synthesis :

    • Palladium-catalyzed synthesis of compounds involving 3-bromothiophene-2-boronic acid has been explored, yielding products with potential applications in various chemical reactions (Ahmad et al., 2019).
  • Synthesis of Organic Intermediates :

    • 3-Bromothiophene is used in the synthesis of various thiophene polymers, demonstrating its role as a versatile organic intermediate (Wang Deng-yu, 2004).
  • Hormone-Sensitive Lipase Inhibitors :

    • Some boronic acids, including 5-bromothiophene-2-boronic acid, have been identified as potent inhibitors of hormone-sensitive lipase, showcasing their potential in pharmaceutical applications (Ebdrup, Jacobsen, Farrington, & Vedsø, 2005).

Safety And Hazards

“3-Bromothiophene-2-boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Given the growing interest in boronic acids and their derivatives, especially after the discovery of the drug bortezomib, it is expected that the studies with boronic acids in medicinal chemistry will be extended in order to obtain new promising drugs shortly . The use of acoustic dispensing technology for the synthesis of boronic acid derivatives paves the way for highly accelerated synthesis and miniaturized reaction scouting .

properties

IUPAC Name

(3-bromothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BBrO2S/c6-3-1-2-9-4(3)5(7)8/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTJETFCBPOSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CS1)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BBrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376425
Record name 3-Bromothiophene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromothiophene-2-boronic acid

CAS RN

162607-26-3
Record name B-(3-Bromo-2-thienyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162607-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromothiophene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Gu, H Li, B Shan, Z Liu, Q Miao - Organic letters, 2017 - ACS Publications
… To demonstrate this, we synthesized thiophene-annulated [7]circulenes 9 and 10 (Scheme 1b) by replacing 2-bromophenylboronic acid with 3-bromothiophene-2-boronic acid pinacol …
Number of citations: 66 pubs.acs.org
W Hagui, H Doucet, JF Soulé - Chem, 2019 - cell.com
… Miao and coworkers also applied their strategy to the synthesis of thiophene-annulated [7]-circulenes by replacing 2-bromophenylboronic acid with 3-bromothiophene-2-boronic acid …
Number of citations: 91 www.cell.com
LJ Diorazio - 1991 - spiral.imperial.ac.uk
This thesis is divided into four parts. The first two Chapters offer a review of the field of aromatic fluorination from 1980 until June 1991. The reactions studied are divided into two groups, …
Number of citations: 2 spiral.imperial.ac.uk
AM Dyer - 2021 - search.proquest.com
Polycyclic aromatic hydrocarbons (PAHs) have shown great promise to produce new organic electronic materials. The networks of delocalized π-electrons present in these conjugated …
Number of citations: 2 search.proquest.com

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